Pentaethylene glycol

Catalog No.
S538967
CAS No.
4792-15-8
M.F
C10H22O6
M. Wt
238.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaethylene glycol

CAS Number

4792-15-8

Product Name

Pentaethylene glycol

IUPAC Name

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C10H22O6

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C10H22O6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2

InChI Key

JLFNLZLINWHATN-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCO)O

Solubility

Soluble in DMSO

Synonyms

Pentaethylene glycol

Canonical SMILES

C(COCCOCCOCCOCCO)O

Description

The exact mass of the compound Pentaethylene glycol is 238.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of poly(ethylene glycol) in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Synthesis of Complex Molecules

  • Intermediate for Polyethers and Complexing Agents: Pentaethylene glycol acts as a building block in the synthesis of more complex molecules like cyclic and noncyclic polyethers []. These polyethers have various applications in organic chemistry and materials science. Additionally, PEG 5 can be used to create complexing agents, which are molecules that bind to metal ions with high selectivity. This property makes them valuable tools in separation science and catalysis [].

Catalyst for Organic Reactions

  • Promoting Elimination Reactions: Research has shown that pentaethylene glycol can function as a catalyst for specific organic reactions. For instance, it can promote potassium hydroxide-induced elimination reactions in benzene []. This finding suggests potential applications of PEG 5 in developing new synthetic methods for organic chemists.

Functional Fluids and Viscosity Modification

  • Tailoring Fluid Properties: Due to its hydrophilic nature, pentaethylene glycol can be used as a component in functional fluids. By incorporating PEG 5, researchers can adjust the viscosity, lubricity, and other properties of these fluids to meet specific needs in various research applications [].

Pentaethylene glycol (PEG 5) is a colorless, odorless liquid belonging to the class of compounds known as poly(ethylene glycols) (PEGs) []. PEGs are formed by linking ethylene glycol units together in a chain. Pentaethylene glycol specifically has five ethylene glycol units [].

PEGs are synthetic polymers with a wide range of applications in scientific research, particularly due to their biocompatibility and water solubility []. However, the specific significance of pentaethylene glycol itself in scientific research is less prominent compared to other PEGs with different chain lengths.


Molecular Structure Analysis

The molecular formula of pentaethylene glycol is C₁₀H₂₂O₆. Its structure consists of a central hydrocarbon chain with five ether (C-O-C) linkages and hydroxyl (OH) groups at each end []. This chain structure gives PEGs, including pentaethylene glycol, their hydrophilic (water-loving) character due to the ability of the ether oxygens to form hydrogen bonds with water molecules [].

Key features:

  • Five ethylene glycol units linked by ether linkages
  • Terminal hydroxyl groups on both ends
  • Hydrophilic due to hydrogen bonding with water

Chemical Reactions Analysis

Synthesis:

Pentaethylene glycol can be synthesized through the ethoxylation reaction. This process involves reacting ethylene oxide with a starter molecule, such as water, to initiate the chain formation. The reaction is controlled to achieve the desired number of ethylene glycol units (five in this case).

Balanced Chemical Equation:

n C₂H₄O (ethylene oxide) + H₂O (water) → HO(C₂H₄O)ₙH (pentaethylene glycol) [where n = 5]

Decomposition:

At high temperatures, pentaethylene glycol can undergo thermal decomposition, breaking down into smaller molecules like ethylene glycol, water, and aldehydes.

Other Reactions:


Physical And Chemical Properties Analysis

  • Melting point: -13 °C []
  • Boiling point: 260 °C (at 10 mmHg) []
  • Solubility: Highly soluble in water, ethanol, and methanol []
  • Density: 1.125 g/cm³ []
  • Viscosity: Increases with increasing chain length (data specific to pentaethylene glycol may not be readily available) []

Pentaethylene glycol, like other PEGs, exhibits its effects primarily through its physical properties. The hydrophilic nature of PEGs allows them to interact with water molecules and influence various processes. For instance, PEGs can act as lubricants, dispersing agents, and stabilizers in various research applications [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

XLogP3

-1.7

Exact Mass

238.1416

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 141 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4792-15-8

Wikipedia

Pentaethylene glycol

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Cosmetics -> Bulking; Viscosity controlling

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Petrochemical manufacturing
3,6,9,12-Tetraoxatetradecane-1,14-diol: ACTIVE

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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